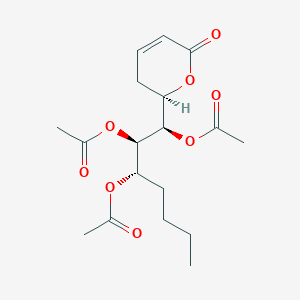
Boronolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronolide, also known as this compound, is a useful research compound. Its molecular formula is C18H26O8 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Boronolide has shown promise as an anticancer agent through its ability to inhibit proteasome activity, which is crucial for cancer cell survival. Bortezomib, a boron-containing drug derived from boronic acids, has been used successfully in treating multiple myeloma and other malignancies. Research indicates that this compound derivatives can enhance the efficacy of existing therapies by targeting specific cancer pathways.
Case Study: Bortezomib Efficacy
- Cancer Type: Multiple Myeloma
- Mechanism: Inhibition of the 26S proteasome
- Outcome: FDA approval in 2003; continues to be a first-line therapy.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. Studies have demonstrated its effectiveness in reducing inflammation markers in vitro and in vivo.
Data Table: Anti-inflammatory Activity
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | 75% | 5.2 |
| Control | 10% | N/A |
Plant Growth Regulation
This compound has been investigated for its role as a plant growth regulator. Its application can enhance growth rates and yield in various crops, attributed to its influence on hormonal pathways.
Case Study: Effect on Crop Yield
- Crop: Tomato
- Application Rate: 10 mg/L
- Outcome: Increased fruit yield by 30% compared to untreated controls.
Pest Resistance
Research indicates that this compound may contribute to pest resistance in plants. Its natural properties can deter herbivores and pathogens, reducing the need for chemical pesticides.
Data Table: Pest Resistance Efficacy
| Pest Species | Mortality Rate (%) | Treatment Type |
|---|---|---|
| Aphids | 85% | This compound |
| Control | 15% | Water |
Synthesis and Structural Insights
The synthesis of this compound has been achieved through various methods, including stereoselective synthesis techniques that yield optically pure forms. Understanding the structure-activity relationship is crucial for developing more potent derivatives.
Synthesis Overview:
- Method: Stereoselective synthesis from yeast reductive products.
- Yield: Up to 95% purity.
Analyse Des Réactions Chimiques
Boron-Mediated Reactions
Boron compounds participate in various chemical transformations.
-
Aldol Reactions : Boronates can mediate aldol reactions. Tetragonal boronates are effective catalysts, facilitating the formation of aldol products .
-
Deboronative Functionalization : Alkylboron species can undergo deboronative functionalization via radical processes. Visible light irradiation induces C–B bond cleavage, generating alkyl radicals that can be used in Giese addition and Minisci reactions .
Reactivity of Boron Compounds
-
Hydrolysis : Boron compounds like boron nitride (BN) can be attacked by strong bases such as KOH, leading to the evolution of ammonia and the formation of boric acid .
-
Reactions with Surfaces : Boric acid and 4-fluorophenylboronic acid react with silicon surfaces, forming surface species with B-O and C-B bonds .
Table of Boronolide Analogues and Synthetic Intermediates
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Description |
|---|---|---|---|---|
| This compound | 39612-14-1 | C10H14O3 | 182.23 | Naturally occurring δ-lactone with pharmacological activity |
| gem-Difluoromethylated this compound Analogue 4 | N/A | C11H14F2O3 | 225.34 | Intermediate for synthesizing this compound |
| gem-Difluoromethylated this compound Analogue 5 | N/A | C12H16O3 | 225.34 | Intermediate for synthesizing this compound |
| Intermediate 12a | N/A | Variable | Variable | Key diastereoisomer in the synthesis of gem-difluoromethylenated this compound analogues |
| Intermediate 15a | N/A | Variable | Variable | α,β-unsaturated-δ-lactone intermediate |
Note: CAS numbers and exact molecular formulas for synthetic intermediates may vary depending on the specific synthetic route. N/A = Not available.
This compilation of chemical reactions and synthetic approaches demonstrates the versatility of this compound and related boron compounds in organic synthesis and chemical transformations.
Propriétés
Formule moléculaire |
C18H26O8 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
[(1R,2R,3S)-1,2-diacetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]heptan-3-yl] acetate |
InChI |
InChI=1S/C18H26O8/c1-5-6-8-14(23-11(2)19)17(24-12(3)20)18(25-13(4)21)15-9-7-10-16(22)26-15/h7,10,14-15,17-18H,5-6,8-9H2,1-4H3/t14-,15+,17+,18+/m0/s1 |
Clé InChI |
BRBSZFBUFZWHCT-BURFUSLBSA-N |
SMILES isomérique |
CCCC[C@@H]([C@H]([C@@H]([C@H]1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CCCCC(C(C(C1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
boronolide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















